![molecular formula C36H50ClN3O10S2 B10775977 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775977.png)
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is a useful research compound. Its molecular formula is C36H50ClN3O10S2 and its molecular weight is 784.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound is a complex synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Molecular Characteristics
- IUPAC Name : (1S,2R,5S,6S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
- Molecular Formula : C36H51ClN4O10
- Molecular Weight : 735.3 g/mol
Structural Features
This compound contains multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and chloro (-Cl) substituents which contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth in various cancer cell lines:
Cancer Type | Effect | Reference |
---|---|---|
Breast Cancer | Inhibition of cell proliferation | |
Colorectal Cancer | Induction of apoptosis | |
Pancreatic Cancer | Reduction in tumor size |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells.
- Apoptosis Induction : It activates pathways leading to programmed cell death.
- Inhibition of Angiogenesis : Reduces the formation of new blood vessels that supply tumors.
Enzyme Interaction
The compound interacts with various cytochrome P450 enzymes which are crucial for drug metabolism:
Enzyme | Interaction Type | Effectiveness (%) |
---|---|---|
CYP3A4 | Inhibition | 94.09 |
CYP2C9 | Inhibition | 89.44 |
CYP2D6 | Inhibition | 91.50 |
CYP1A2 | Inhibition | 90.00 |
These interactions suggest that the compound may influence the metabolism of co-administered drugs and could lead to significant drug-drug interactions.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in viability and an increase in apoptotic markers compared to untreated controls.
- Colorectal Cancer Model : In vivo studies showed a marked reduction in tumor growth rates when administered alongside standard chemotherapy agents.
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the primary applications of this compound is in cancer therapy. It has been identified as a potent inhibitor of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and MDA-MB-231 (triple-negative breast cancer) cells. The compound operates through mechanisms that disrupt microtubule dynamics, which are crucial for cell division and growth.
Case Studies
- In vitro Studies : Research indicates that the compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 20 nM against several cancer cell lines, showcasing its potential as an effective chemotherapeutic agent .
- Mechanism of Action : The compound's structure allows it to bind to tubulin, preventing polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Antibody-Drug Conjugates (ADCs)
The compound has been utilized in the development of antibody-drug conjugates, which combine the targeting capabilities of antibodies with the cytotoxic effects of chemotherapeutic agents. This approach enhances the specificity and efficacy of cancer treatments while minimizing systemic toxicity.
Research Findings
- Targeting Mechanism : The conjugation of this compound to antibodies allows for selective targeting of tumor cells expressing specific antigens (e.g., CLDN18.2) .
- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness and safety of ADCs incorporating this compound in patients with advanced solid tumors .
Potential in Drug Resistance Overcoming
Another notable application is its role in overcoming drug resistance in cancer therapies. The compound's unique structural features enable it to bypass common resistance mechanisms that tumors develop against conventional chemotherapeutics.
Insights from Studies
- Synergistic Effects : Studies have shown that when used in combination with other anticancer agents, this compound can enhance therapeutic efficacy and reduce the likelihood of resistance development .
- Mechanistic Insights : Research indicates that it may modulate pathways involved in drug metabolism and efflux, thereby improving the retention and effectiveness of co-administered drugs .
Other Therapeutic Applications
Beyond oncology, there is emerging interest in exploring the compound's applications in other therapeutic areas:
Neurodegenerative Diseases
Preliminary studies suggest potential neuroprotective effects, indicating that this compound may have applications in treating conditions like Alzheimer’s disease by modulating neuroinflammation pathways.
Infectious Diseases
The antibacterial properties attributed to similar compounds have prompted investigations into its effectiveness against certain bacterial strains, potentially paving the way for new antibiotic therapies.
Propiedades
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUPZXOPGORNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN3O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.